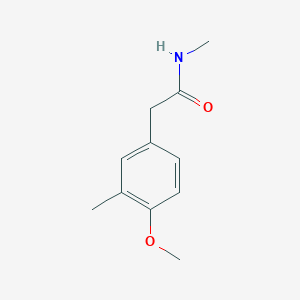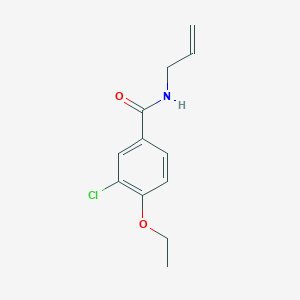![molecular formula C14H18ClFN2O2 B5492434 2-chloro-4-fluoro-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5492434.png)
2-chloro-4-fluoro-N-[3-(4-morpholinyl)propyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-4-fluoro-N-[3-(4-morpholinyl)propyl]benzamide, also known as CFMPB, is a chemical compound that has been widely studied for its potential use in scientific research. This compound belongs to a class of chemicals known as benzamides, which have been shown to have various biological activities. CFMPB has been found to have potential applications in the fields of neuroscience and cancer research, among others.
Mécanisme D'action
The exact mechanism of action of 2-chloro-4-fluoro-N-[3-(4-morpholinyl)propyl]benzamide is not fully understood, but it is believed to act on various signaling pathways in the body. 2-chloro-4-fluoro-N-[3-(4-morpholinyl)propyl]benzamide has been shown to bind to the sigma-1 receptor, which is involved in various cellular processes, including calcium signaling and protein synthesis. 2-chloro-4-fluoro-N-[3-(4-morpholinyl)propyl]benzamide has also been found to modulate the activity of ion channels, such as the voltage-gated sodium channels and the N-methyl-D-aspartate (NMDA) receptor. Additionally, 2-chloro-4-fluoro-N-[3-(4-morpholinyl)propyl]benzamide has been shown to inhibit the activity of various enzymes, including phosphodiesterase and monoamine oxidase.
Biochemical and Physiological Effects:
2-chloro-4-fluoro-N-[3-(4-morpholinyl)propyl]benzamide has been shown to have various biochemical and physiological effects in the body. In animal studies, 2-chloro-4-fluoro-N-[3-(4-morpholinyl)propyl]benzamide has been found to increase the levels of various neurotransmitters, including dopamine, serotonin, and norepinephrine, in the brain. 2-chloro-4-fluoro-N-[3-(4-morpholinyl)propyl]benzamide has also been shown to reduce the levels of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-1 beta (IL-1beta), in the brain and peripheral tissues. Additionally, 2-chloro-4-fluoro-N-[3-(4-morpholinyl)propyl]benzamide has been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-chloro-4-fluoro-N-[3-(4-morpholinyl)propyl]benzamide has several advantages for use in laboratory experiments. It has a high affinity for the sigma-1 receptor, which makes it a useful tool for studying the role of this receptor in various cellular processes. 2-chloro-4-fluoro-N-[3-(4-morpholinyl)propyl]benzamide is also relatively stable and easy to synthesize, which makes it a cost-effective option for researchers. However, 2-chloro-4-fluoro-N-[3-(4-morpholinyl)propyl]benzamide has some limitations, including its low solubility in water and its potential toxicity at high doses. These limitations should be taken into consideration when designing experiments using 2-chloro-4-fluoro-N-[3-(4-morpholinyl)propyl]benzamide.
Orientations Futures
There are several future directions for research on 2-chloro-4-fluoro-N-[3-(4-morpholinyl)propyl]benzamide. One area of interest is the potential use of 2-chloro-4-fluoro-N-[3-(4-morpholinyl)propyl]benzamide as a treatment for neurodegenerative disorders, such as Alzheimer's disease. Further studies are needed to investigate the mechanism of action of 2-chloro-4-fluoro-N-[3-(4-morpholinyl)propyl]benzamide in the brain and to determine its efficacy in animal models of neurodegeneration. Another area of interest is the development of new derivatives of 2-chloro-4-fluoro-N-[3-(4-morpholinyl)propyl]benzamide with improved pharmacological properties, such as increased solubility and reduced toxicity. These derivatives may have potential applications in drug discovery and development. Finally, more studies are needed to investigate the potential use of 2-chloro-4-fluoro-N-[3-(4-morpholinyl)propyl]benzamide in cancer therapy, particularly in combination with other chemotherapeutic agents.
Méthodes De Synthèse
The synthesis of 2-chloro-4-fluoro-N-[3-(4-morpholinyl)propyl]benzamide involves several steps, including the reaction of 4-fluoro-2-nitroaniline with 2-chloroacetamide, followed by the reduction of the resulting product with palladium-carbon and hydrogen gas. The final step involves the reaction of the resulting amine with 3-(4-morpholinyl)propylamine to yield 2-chloro-4-fluoro-N-[3-(4-morpholinyl)propyl]benzamide. The purity of the product can be confirmed using various analytical techniques, such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
Applications De Recherche Scientifique
2-chloro-4-fluoro-N-[3-(4-morpholinyl)propyl]benzamide has been found to have potential applications in various fields of scientific research, including neuroscience, cancer research, and drug discovery. In neuroscience, 2-chloro-4-fluoro-N-[3-(4-morpholinyl)propyl]benzamide has been shown to have anxiolytic and antidepressant properties, as well as potential use as a treatment for neuropathic pain. In cancer research, 2-chloro-4-fluoro-N-[3-(4-morpholinyl)propyl]benzamide has been found to have antiproliferative effects on cancer cells, particularly in breast cancer. 2-chloro-4-fluoro-N-[3-(4-morpholinyl)propyl]benzamide has also been studied as a potential drug candidate for the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propriétés
IUPAC Name |
2-chloro-4-fluoro-N-(3-morpholin-4-ylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClFN2O2/c15-13-10-11(16)2-3-12(13)14(19)17-4-1-5-18-6-8-20-9-7-18/h2-3,10H,1,4-9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMSGLYAOLNFNCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2=C(C=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-4-fluoro-N-[3-(morpholin-4-yl)propyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3,4-dichlorobenzyl)thio]-N-2-pyrimidinylacetamide](/img/structure/B5492352.png)
![2-(methylthio)-7-(1-naphthyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5492356.png)

![2-cyclohexyl-5-{[4-(3-methoxybenzoyl)-1-piperazinyl]methyl}pyrimidine](/img/structure/B5492370.png)

![{4-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B5492379.png)

![1-[(4-methyl-1-piperazinyl)acetyl]-2-pyrrolidinone oxalate](/img/structure/B5492394.png)
![5-[2-(3,4-dimethoxyphenyl)vinyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5492414.png)
![N-{4-[(1-benzofuran-2-ylcarbonyl)amino]-3-methylphenyl}-2-pyridinecarboxamide](/img/structure/B5492419.png)
![N~3~-methyl-N~3~-(methylsulfonyl)-N~1~-[(2-methyl-1,3-thiazol-4-yl)methyl]-beta-alaninamide](/img/structure/B5492425.png)
![N-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5492446.png)

![4-ethoxy-N-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B5492458.png)